8-Chloro-7-fluoro-4-hydroxyquinoline-3-carboxylic acid
Description
8-Chloro-7-fluoro-4-hydroxyquinoline-3-carboxylic acid is a fluorinated quinolone derivative characterized by a bicyclic aromatic core with chlorine (C-8) and fluorine (C-7) substituents. Its molecular formula is C₁₀H₅ClFNO₃ (MW: 241.60 g/mol), with a topological polar surface area of 66.4 Ų, indicating moderate solubility in polar solvents . Key structural features include:
- A carboxylic acid group at C-3, critical for metal chelation and target binding.
- Hydroxy and keto groups at C-4, contributing to tautomerism and hydrogen-bonding interactions.
- Halogen substituents (Cl, F) that enhance lipophilicity and antibacterial potency by improving DNA gyrase inhibition .
This compound serves as a precursor or intermediate in synthesizing advanced fluoroquinolones, such as besifloxacin derivatives .
Properties
Molecular Formula |
C10H5ClFNO3 |
|---|---|
Molecular Weight |
241.60 g/mol |
IUPAC Name |
8-chloro-7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-7-6(12)2-1-4-8(7)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
HUZCTSBOXDUEAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-fluoro-4-hydroxyquinoline-3-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method includes the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-7-fluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
8-Chloro-7-fluoro-4-hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-7-fluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound acts as an enzyme inhibitor, disrupting the normal function of enzymes involved in critical biological processes. This inhibition can lead to the suppression of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological activity and physicochemical properties of quinolones are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Key Findings from Research
Antibacterial Activity
- The 3-chloropropanoyl-piperazinyl derivative (Table 1, Row 3) exhibits 95% yield in synthesis and demonstrates strong in vitro activity against Gram-positive and Gram-negative bacteria, outperforming Norfloxacin and matching Clinafloxacin .
- N-1 cyclopropyl substituents (e.g., in besifloxacin analogs) enhance DNA gyrase binding affinity due to improved hydrophobic interactions with the enzyme’s active site .
Physicochemical Properties
- Melting Points: Analogous compounds with bulky side chains (e.g., azepan-ylamino) show higher melting points (>300°C) compared to the base compound (decomposition at ~325°C) .
- Solubility: Carboxylic acid derivatives with polar groups (e.g., 2-carboxyphenylamino) exhibit improved aqueous solubility, critical for bioavailability .
Structure-Activity Relationships (SAR)
Halogen Substitution: Fluorine at C-6/C-7 increases electronegativity, enhancing penetration through bacterial membranes . Chlorine at C-8 stabilizes the quinolone-DNA complex via hydrophobic interactions .
Side Chain Diversity: Piperazinyl groups (e.g., 3-chloropropanoyl) improve Gram-negative coverage by modulating efflux pump resistance . Azepan-ylamino substituents introduce conformational flexibility, optimizing target binding .
Biological Activity
8-Chloro-7-fluoro-4-hydroxyquinoline-3-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Molecular Structure :
- Molecular Formula : C12H9ClFNO3
- Molecular Weight : 269.65 g/mol
- IUPAC Name : 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylic acid
- Canonical SMILES : COC(=O)C1=CNC2=C(C1=O)C=CC(=C2Cl)F
Biological Activity
The biological activity of 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylic acid has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and antiviral agent.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is likely associated with the inhibition of bacterial DNA gyrase and topoisomerase, crucial enzymes for DNA replication and transcription .
Table 1: Antimicrobial Efficacy Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylic acid exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is believed to be linked to its interaction with cellular pathways involved in cell cycle regulation .
Table 2: Cytotoxicity Against Cancer Cell Lines
Antiviral Activity
Recent studies suggest that this compound may also possess antiviral properties. Its efficacy against viral infections, particularly those caused by influenza viruses, has been noted. The mechanism appears to involve the inhibition of viral replication through interference with the viral life cycle .
The biological effects of 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylic acid are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in DNA replication in bacteria.
- Cell Cycle Disruption : In cancer cells, it induces cell cycle arrest and promotes apoptosis.
- Viral Replication Interference : It disrupts the replication process of certain viruses, thereby reducing their infectivity.
Case Studies
A series of case studies highlight the compound's potential applications:
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. Results showed a significant reduction in bacterial load in treated samples compared to controls.
- Cancer Treatment Research : In a preclinical trial involving tumor-bearing mice, administration of the compound resulted in reduced tumor size and improved survival rates compared to untreated groups .
- Viral Infection Model : An investigation into the antiviral properties demonstrated that treatment with the compound led to a significant decrease in viral titers in infected cell cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
